molecular formula C12H21NO5 B3017832 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid CAS No. 2148563-02-2

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid

Cat. No.: B3017832
CAS No.: 2148563-02-2
M. Wt: 259.302
InChI Key: JWTOLTDCGMMLII-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid (CAS RN: 2148563-02-2) is a Boc-protected amino acid derivative featuring a tetrahydropyran (oxan-2-yl) substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . This compound is utilized in organic and medicinal chemistry as a chiral building block, leveraging the oxane ring’s conformational flexibility and stereochemical influence .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-6-4-5-7-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTOLTDCGMMLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148563-02-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
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Chemical Reactions Analysis

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound during chemical reactions, allowing for selective modification of other functional groups. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid (Target) Oxan-2-yl (6-membered) Likely C₁₂H₂₁NO₅ ~259.30 Balances conformational flexibility and steric protection; peptide synthesis intermediate
2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid Oxetan-3-yl (4-membered) C₁₀H₁₇NO₅ 231.25 Higher ring strain; potential for increased reactivity in nucleophilic environments
2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid Oxolan-2-yl (5-membered) C₁₁H₁₉NO₅ 245.27 Intermediate ring size; moderate flexibility for steric accommodation
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid Thiazol-4-yl C₁₀H₁₄N₂O₄S 258.29 Heterocyclic sulfur enhances hydrogen bonding; used in bioactive molecule design
2-[(tert-butoxy)carbonylamino]-2-phenylacetic acid Phenyl C₁₆H₂₁NO₄ 291.34 Aromatic hydrophobicity improves membrane permeability; kinase inhibitor intermediates
2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid Naphthalen-1-yl C₁₇H₁₉NO₄ 301.34 Extended aromaticity for π-π interactions; potential photophysical applications
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid Ethoxy linker C₁₀H₁₇NO₅ 231.25 Ether linkage improves solubility; PEG-like spacer for prodrug design

Structural and Functional Analysis

Ring Size and Reactivity
  • Oxetane (4-membered) : The compound in exhibits higher ring strain due to the smaller oxetane ring, which may enhance reactivity in ring-opening reactions or nucleophilic substitutions .
  • Oxolane (5-membered) : The tetrahydrofuran-derived analog () offers intermediate flexibility, balancing steric protection and synthetic utility .
  • Oxane (6-membered): The target compound’s tetrahydropyran group provides greater conformational stability, reducing strain while maintaining steric shielding of the amino group .
Heterocyclic vs. Aromatic Substituents
  • Thiazole () : The sulfur and nitrogen atoms in the thiazole ring enable hydrogen bonding and metal coordination, making it suitable for targeting enzyme active sites .
  • Phenyl/Naphthyl () : Aromatic groups enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. These are critical in CNS drug candidates .
Chain-Linked Derivatives
  • Ethoxy linker () : The ethoxy spacer increases solubility and metabolic stability, often used in prodrugs or conjugates for controlled release .

Biological Activity

The compound 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid , also known by its CAS number 368866-33-5, is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group and an oxan-2-yl moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 368866-33-5

The structure of this compound includes a Boc group that enhances the stability and solubility of the molecule, making it suitable for various biological applications. The oxan moiety contributes to its structural complexity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amino acids with tert-butoxycarbonyl anhydride under controlled conditions. This method allows for the selective protection of the amino group while maintaining the integrity of other functional groups present in the amino acid backbone.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing thiazole or similar heterocycles have been shown to inhibit cancer cell proliferation effectively. In vitro studies have demonstrated that certain analogs can achieve IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer properties.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

The above data illustrates the potential for structural modifications in enhancing the cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Targets : Similar compounds have been shown to interact with proteins involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Studies suggest that such compounds can trigger programmed cell death pathways in malignant cells.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of Boc-protected amino acids for their cytotoxic effects on different cancer cell lines, including breast and prostate cancer models.
    • Results indicated that modifications to the oxan ring significantly influenced biological activity, with some derivatives showing over 70% inhibition at low concentrations.
  • Pharmacokinetic Profile :
    • Research into the pharmacokinetics of similar compounds suggests favorable absorption and bioavailability profiles, making them suitable candidates for further development as therapeutic agents.

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